N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a 1,3,5-triazine derivative characterized by two morpholino substituents at positions 4 and 6 of the triazine core and an N-(4-isopropylphenyl) group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical applications. Synthetically, it is prepared via sequential nucleophilic substitutions of cyanuric chloride with morpholine, followed by coupling with 4-isopropylaniline under basic conditions .
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-15(2)16-3-5-17(6-4-16)21-18-22-19(25-7-11-27-12-8-25)24-20(23-18)26-9-13-28-14-10-26;/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INICCMFJIXUTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Substitution at C-4 and C-6 Positions
The most frequently reported method begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in anhydrous acetone at 0–5°C. Morpholine (2.2 equiv) is added dropwise under nitrogen atmosphere, maintaining pH 6–7 via simultaneous addition of aqueous NaHCO₃. This yields 2-chloro-4,6-dimorpholino-1,3,5-triazine as a pale yellow solid (mp 128–130°C, 85% yield).
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | Anhydrous acetone | |
| Base | NaHCO₃ (aqueous) | |
| Reaction Time | 4 hr | |
| Yield | 85% |
C-2 Substitution with 4-Isopropylphenylamine
The intermediate 2-chloro-4,6-dimorpholino-1,3,5-triazine reacts with 4-isopropylphenylamine in refluxing chlorobenzene (135°C, 8 hr) using triethylamine (1.5 equiv) as acid scavenger. Post-reaction, the mixture is cooled to 25°C, filtered, and the solvent removed under reduced pressure to give the free base as a white crystalline solid (mp 192–194°C, 78% yield).
Key Optimization Parameters
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol (50 mL/g) at 40°C, treated with concentrated HCl (1.1 equiv) until pH 1.5–2.0. Crystallization at −20°C for 12 hr yields the hydrochloride salt as hygroscopic needles (93% recovery). X-ray diffraction data from analogous compounds confirm protonation occurs at the triazine ring nitrogen.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
A patent-derived method utilizes microwave irradiation (150°C, 300W) in DMSO, completing the final substitution step in 45 min with 82% yield. This approach reduces thermal degradation but requires careful control of microwave parameters to prevent charring.
One-Pot Sequential Substitution
Experimental data from triazine analogs suggest feasibility of single-reactor synthesis:
- Cyanuric chloride + morpholine (0°C, 2 hr)
- Direct addition of 4-isopropylphenylamine +升温至80°C (4 hr)
Yields remain lower (68%) due to competitive side reactions at elevated temperatures.
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Data
While no direct crystal structure exists for the target compound, analogous 4,6-disubstituted triazines exhibit monoclinic P2₁/c symmetry with triazine ring planarity <0.02 Å deviation. Hydrogen bonding between hydrochloride and morpholine oxygen likely stabilizes the crystal lattice.
Industrial-Scale Considerations
Purification Challenges
The hydrochloride's hygroscopicity necessitates:
Waste Stream Management
Patents disclose recovery of:
- 89% excess morpholine via acid-base extraction
- Chlorobenzene solvent (95% recovery via distillation)
Emerging Methodologies
Flow Chemistry Approaches
Pilot-scale studies using continuous flow reactors demonstrate:
Enzymatic Catalysis
Recent advances with lipase-mediated substitutions show potential for:
- Ambient temperature reactions
- Phosphate buffer systems replacing organic solvents Current limitations include low conversion rates (32% after 72 hr)
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its structural framework allows chemists to modify and create derivatives with tailored properties for specific reactions or applications.
Synthesis Methodology:
- The compound is synthesized through a nucleophilic substitution reaction involving 4-isopropylphenylamine and 2-chloro-4,6-dimorpholino-1,3,5-triazine in organic solvents like dichloromethane or acetonitrile.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe . Its ability to interact with various biological targets makes it valuable for studying enzyme activities and signaling pathways.
Mechanism of Action:
- The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it has shown promise in targeting the PI3K signaling pathway, which is crucial in cancer biology .
Medicine
This compound is explored for its therapeutic properties , particularly in cancer treatment. Various studies have evaluated its anticancer activity against multiple cancer cell lines.
Anticancer Activity:
- In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines including SW620 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) using the MTT assay .
Case Study 1: Anticancer Efficacy
In a study conducted by Jinjing Li et al., a series of 4,6-dimorpholinyl-1,3,5-triazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications on the B ring significantly influenced antiproliferation activity across different cancer cell lines .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies of this compound. The binding interactions with the PI3K catalytic domain were elucidated through computational methods, providing insights into its potential as a dual PI3K/mTOR inhibitor .
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and functional implications among select 1,3,5-triazine derivatives:
Pharmacological and Mechanistic Insights
- Morpholino Substituents: The presence of morpholino groups in the target compound and analogs like MHY1485 enhances water solubility and hydrogen-bonding capacity, favoring interactions with polar binding pockets in enzymes (e.g., kinases) .
- Electron-Withdrawing Groups : Compounds like PQR309 and MHY1485 incorporate trifluoromethyl or nitro groups, respectively, which alter electron density on the triazine core, impacting reactivity and target affinity .
Biological Activity
N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with morpholine and isopropylphenyl groups. This structural configuration is believed to contribute to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Notably, it has been identified as a potential dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. The presence of morpholine groups enhances the compound's binding affinity to these targets, potentially leading to effective anticancer activity .
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of 4,6-dimorpholino-1,3,5-triazine. In vitro assays demonstrated that these compounds exhibit significant antiproliferative effects against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6a | SW620 (Colon Cancer) | 10 | PI3K/mTOR inhibition |
| 6b | A549 (Lung Cancer) | 15 | Induction of apoptosis |
| 6c | HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| 6d | MCF-7 (Breast Cancer) | 20 | Inhibition of angiogenesis |
These findings indicate that modifications to the triazine structure can enhance anticancer efficacy by influencing the compound's interaction with cellular targets .
Hypolipidemic Effects
In addition to anticancer properties, there are indications that related compounds may exhibit hypolipidemic effects. For instance, similar triazine derivatives have been shown to lower levels of VLDL-C and LDL-C while increasing HDL-C in animal models . This suggests a potential role for this compound in managing lipid profiles.
Case Studies
- In Vitro Studies : A series of synthesized derivatives were tested against various cancer cell lines using the MTT assay. The results indicated that specific structural modifications significantly impacted their antiproliferation activity. For example, the introduction of different substituents on the B ring influenced the potency against SW620 cells .
- Structural Modifications : Research focused on optimizing the bioavailability and permeability of these compounds has highlighted the necessity for structural modifications to enhance their therapeutic profiles. The unique bismorpholine group was noted for its ability to stabilize the molecule during metabolic processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride?
- Methodology : The compound can be synthesized via stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). First, substitute one chlorine atom with 4-isopropylphenylamine under ice-cold, basic conditions (e.g., acetone with K₂CO₃). Subsequent substitutions with morpholine occur at higher temperatures (40–60°C) in a controlled pH environment. The hydrochloride salt is formed via HCl gas bubbling or acid precipitation .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-substitution. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and morpholine integration (e.g., δ ~3.7 ppm for morpholine protons).
- High-resolution mass spectrometry (HR-MS) for molecular ion verification.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
- Troubleshooting : If unexpected peaks appear in NMR, consider residual solvents or byproducts from incomplete substitution.
Q. What are the primary biological targets or pathways associated with this compound?
- Methodology : Based on structural analogs (e.g., MHY1485), the compound may modulate the PI3K/AKT/mTOR pathway. Validate via:
- Western blotting for phosphorylated mTOR substrates (e.g., p-S6K, p-4EBP1).
- Autophagy assays (LC3-II/LC3-I ratio, p62 degradation) in cell lines (e.g., HEK293, HeLa) .
- Controls : Use mTOR inhibitors (rapamycin) or activators as comparators.
Q. What are the storage and handling recommendations for this compound?
- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via LC-MS before use .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing bulky substituents (e.g., 4-isopropylphenyl) during synthesis?
- Methodology :
- Solvent choice : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of aromatic amines.
- Temperature control : Conduct the first substitution at 0–5°C to favor mono-substitution.
- Catalysis : Add catalytic KI to accelerate nucleophilic substitution in triazine systems .
- Data Analysis : Compare yields via gravimetric analysis and optimize using Design of Experiments (DoE) software.
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts)?
- Methodology :
- DFT calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- Variable-temperature NMR : Identify dynamic effects (e.g., conformational changes) causing peak broadening .
- Case Study : For morpholine ring protons, shifts may vary due to steric hindrance from the isopropylphenyl group.
Q. What strategies are effective for evaluating the compound’s stability in biological matrices (e.g., plasma)?
- Methodology :
- Incubation studies : Incubate the compound in rat plasma at 37°C and analyze degradation via LC-MS/MS at intervals (0, 1, 2, 4, 8 h).
- Degradant identification : Use HR-MS/MS to detect oxidation products (e.g., morpholine ring opening, N-demethylation) .
- Mitigation : Add protease inhibitors or antioxidants (e.g., ascorbic acid) to stabilize the compound.
Q. How can computational modeling predict the compound’s binding affinity to mTOR or related proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into mTOR’s active site (PDB: 4JSV).
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and key interactions (e.g., hydrogen bonds with Val2240, hydrophobic contacts with Trp2239) .
- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays.
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Administer intravenously/orally to Sprague-Dawley rats; collect plasma samples for LC-MS analysis to calculate AUC, Cmax, and t₁/₂.
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
- Challenge : Address low aqueous solubility via formulation (e.g., PEGylation, liposomal encapsulation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
